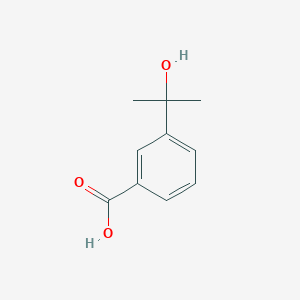

3-(2-Hydroxypropan-2-yl)benzoic acid

Übersicht

Beschreibung

3-(2-Hydroxypropan-2-yl)benzoic acid is a hydroxybenzoic acid . It is functionally related to salicylic acid . The molecular formula of this compound is C10H12O3 .

Synthesis Analysis

The synthesis of this compound from 3-ACETYLBENZOIC ACID and Methylmagnesium Bromide has been reported . Another synthesis method involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoic acid group and a hydroxypropan-2-yl group . The exact mass of the molecule is 180.078644241 g/mol .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry Applications

A study by Kishikawa, Hirai, and Kohmoto (2008) explored the fixation of multilayered structures of liquid-crystalline 2:1 complexes of a benzoic acid derivative and dipyridyl compounds. This research demonstrated the potential of benzoic acid derivatives in creating photopolymerizable materials with liquid crystal phases, showcasing their utility in advanced material science and engineering (Kishikawa, Hirai, & Kohmoto, 2008).

Development of Novel Fluorescence Probes

The development of novel fluorescence probes for detecting reactive oxygen species highlights another application. Setsukinai et al. (2003) synthesized 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and related compounds, demonstrating their effectiveness in selectively detecting highly reactive oxygen species, which are significant in biological and chemical applications (Setsukinai et al., 2003).

Bio-Based Chemical Production

Research on the bio-production of 3-hydroxypropanoic acid (3-HP), a chemical closely related to the compound of interest, from renewable resources has been advanced significantly. Jers et al. (2019) reviewed the latest advances in metabolic engineering and synthetic biology for producing 3-HP, a precursor for industrial chemicals and bioplastics, indicating the broader potential of related benzoic acid derivatives in sustainable chemical manufacturing (Jers, Kalantari, Garg, & Mijakovic, 2019).

Enzymatic Synthesis Applications

The enzymatic synthesis of (R)- and (S)-3-heteroaryl-3-hydroxy-propanoic acids and their derivatives from racemic benzoic acid derivatives showcases the versatility of these compounds in producing enantiomerically enriched products. Brem et al. (2009) developed multistep enzymatic procedures for this purpose, underlining the importance of benzoic acid derivatives in the pharmaceutical industry and organic synthesis (Brem, Paizs, Toșa, Vass, & Irimie, 2009).

Wirkmechanismus

Target of Action

It’s worth noting that benzofuran compounds, which share structural similarities with this compound, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

A related compound with a fluorescein–phenol structure has been shown to react with peroxyl radicals and an oxidizing agent such as potassium ferricyanide . This reaction yields the corresponding peroxyl radical as observed by EPR analysis . The reaction of the sensor with peroxyl and alkoxyl radicals is also initiated by the formation of the phenoxyl radicals, which is followed by radical–radical reactions and product hydrolysis responsible for the release of fluorescein .

Biochemical Pathways

Benzofuran compounds, which are structurally similar, have been shown to impact a variety of biological pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds, which share structural similarities with this compound, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Eigenschaften

IUPAC Name |

3-(2-hydroxypropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJJXKURUDQRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)(phenyl)methylene]-2,5-cyclohexadien-1-one](/img/structure/B373665.png)

![N-[3-tert-butyl-4-(dimethylamino)phenyl]acetamide](/img/structure/B373679.png)

![2-[(4-Hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B373680.png)